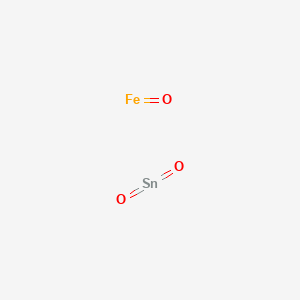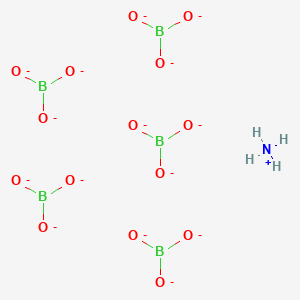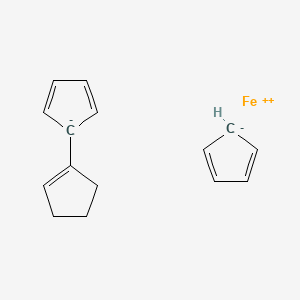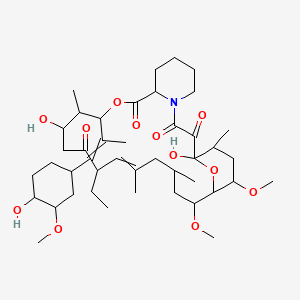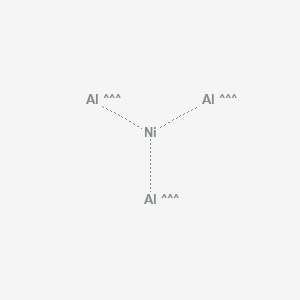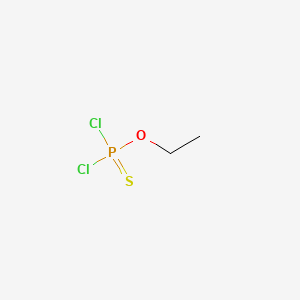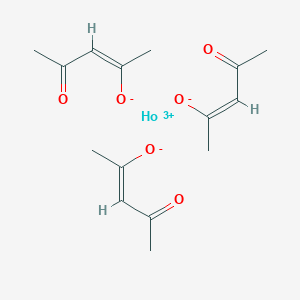
Holmium(III) 2,4-pentanedionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium(III) 2,4-pentanedionate is an organometallic compound containing the rare earth element holmium. It is also known as holmium(III) acetylacetonate. This compound is typically a yellow powder and is used in various chemical synthesis processes. The molecular formula of this compound is C15H21HoO6, and it has a molecular weight of 462.25 g/mol .
Métodos De Preparación
Holmium(III) 2,4-pentanedionate can be synthesized through the reaction of holmium oxide or holmium chloride with 2,4-pentanedione in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The general reaction is as follows:
[ \text{Ho}_2\text{O}_3 + 6 \text{C}_5\text{H}_8\text{O}_2 + 6 \text{NaOH} \rightarrow 2 \text{Ho(C}_5\text{H}_7\text{O}_2\text{)}_3 + 3 \text{H}_2\text{O} + 6 \text{NaCl} ]
In industrial production, the compound is often prepared by reacting holmium nitrate with acetylacetone in the presence of a base under controlled temperature and pH conditions .
Análisis De Reacciones Químicas
Holmium(III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form holmium(III) oxide.
Reduction: It can be reduced to holmium(II) compounds under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Holmium(III) 2,4-pentanedionate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other holmium compounds and as a catalyst in organic reactions.
Biology: The compound is used in the study of biological systems involving rare earth elements.
Mecanismo De Acción
The mechanism of action of Holmium(III) 2,4-pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The holmium ion in the compound can interact with different molecular targets, influencing various chemical and biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Holmium(III) 2,4-pentanedionate can be compared with other similar compounds such as:
Erbium(III) 2,4-pentanedionate: Similar in structure but contains erbium instead of holmium.
Ytterbium(III) 2,4-pentanedionate: Contains ytterbium and has different magnetic and luminescent properties.
Gadolinium(III) 2,4-pentanedionate: Used in MRI as a contrast agent due to its paramagnetic properties.
This compound is unique due to its specific magnetic and luminescent properties, making it suitable for specialized applications in scientific research and industry .
Propiedades
Número CAS |
14589-33-4 |
|---|---|
Fórmula molecular |
C15H24HoO6 |
Peso molecular |
465.28 g/mol |
Nombre IUPAC |
holmium;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Ho/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
Clave InChI |
UPWLAELMJOPYAE-LNTINUHCSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ho+3] |
SMILES isomérico |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ho] |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ho] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


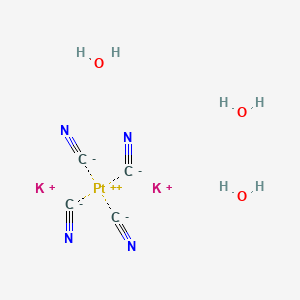
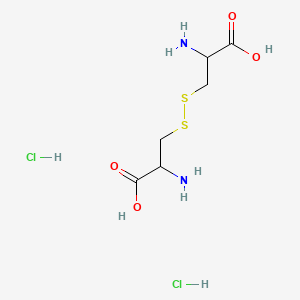
![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)

